4-Hydroxybenzoic acid

Catalog No.
S592837
CAS No.
99-96-7
M.F
C7H6O3
M. Wt
138.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxybenzoic acid

CAS Number

99-96-7

Product Name

4-Hydroxybenzoic acid

IUPAC Name

4-hydroxybenzoic acid

Molecular Formula

C7H6O3

Molecular Weight

138.12 g/mol

InChI

InChI=1S/C7H6O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H,(H,9,10)

InChI Key

FJKROLUGYXJWQN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)O

Solubility

0.04 M
5 mg/mL at 25 °C
Solubility (in 100 g of solution): 99% ethanol 38.75 g (67 °C); n-butanol 19.5 g (32.5 °C)
Soluble in about 125 parts water, freely in alcohol, slightly in chloroform; soluble in ether, acetone. Practically insoluble in carbon disulfide.
In water, 5000 mg/L at 25 °C
5.0 mg/mL
slightly soluble in water; soluble in organic solvents
freely soluble (in ethanol)

Synonyms

4-hydroxybenzoate, 4-hydroxybenzoic acid, 4-hydroxybenzoic acid, calcium salt, 4-hydroxybenzoic acid, copper(2+)(1:1) salt, 4-hydroxybenzoic acid, dilithium salt, 4-hydroxybenzoic acid, dipotassium salt, 4-hydroxybenzoic acid, disodium salt, 4-hydroxybenzoic acid, monopotassium salt, 4-hydroxybenzoic acid, monosodium salt, 4-hydroxybenzoic acid, monosodium salt, 11C-labeled, p-hydroxybenzoate, para-hydroxybenzoic acid, sodium p-hydroxybenzoate tetrahydrate

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])[OH2+]

4-Hydroxybenzoic acid is a monohydroxybenzoic acid, a type of aromatic carboxylic acid. It occurs naturally in some plants, fungi, and bacteria but is also commercially synthesized []. PHBA serves as a building block for various organic compounds, particularly its esters known as parabens, widely used as preservatives [].


Molecular Structure Analysis

The molecule consists of a benzene ring with a hydroxyl group (OH) attached at the fourth carbon position and a carboxylic acid group (COOH) (Figure 1). This structure gives PHBA its amphiphilic nature, meaning it has both polar and non-polar regions. The hydroxyl group contributes to its solubility in polar solvents like alcohols, while the benzene ring allows for solubility in non-polar solvents [].

[Insert Figure 1: Chemical structure of 4-Hydroxybenzoic Acid]


Chemical Reactions Analysis

Synthesis:

PHBA can be synthesized through various methods, including the hydrolysis of its esters (parabens) or the oxidation of phenol []. Here's an example of the hydrolysis of methyl paraben:

CH3COOC6H4OH + H2O -> C6H4OHCOOH + CH3OH (Eq. 1) []

Other Reactions:

PHBA can undergo various reactions due to its functional groups. It can be esterified to form parabens, acylated to produce derivatives, or participate in condensation reactions for polymer synthesis [].


Physical And Chemical Properties Analysis

  • Appearance: White crystalline solid [].
  • Molecular Formula: C7H6O3
  • Molar Mass: 138.12 g/mol [].
  • Melting Point: 213-217 °C (lit.) [].
  • Solubility: Slightly soluble in water (1.1 g/L at 25 °C) []. Freely soluble in alcohols and acetone [].
  • Stability: Stable under normal conditions [].

While not directly involved in biological processes itself, PHBA is a precursor to parabens, which have weak estrogenic activity. This means they can mimic estrogen, a female sex hormone, potentially affecting hormone-sensitive tissues [].

Bioproduct Development

-HBA serves as a valuable platform intermediate for the synthesis of various bioproducts with potential applications in diverse industries. Researchers have explored its use as a starting material for the production of high-value compounds such as:

  • Resveratrol: A natural antioxidant with potential benefits for cardiovascular health, aging, and cancer prevention
  • Muconic acid: A potential precursor to bio-based nylon production
  • Gastrodin: A bioactive compound with potential anti-inflammatory and neuroprotective properties
  • Xiamenmycin: An antibiotic with potential applications against various bacterial strains
  • Vanillyl alcohol: A flavoring agent used in food and beverage applications

This research area focuses on developing sustainable and efficient methods for 4-HBA production using renewable feedstocks and metabolic engineering approaches.

Potential Health Benefits

-HBA itself possesses various biological activities that have attracted scientific inquiry. Studies suggest potential benefits, including:

  • Antioxidant and anti-inflammatory properties: 4-HBA may help reduce oxidative stress and inflammation, potentially contributing to the prevention of chronic diseases
  • Anticancer effects: Some studies suggest 4-HBA may exhibit anti-proliferative activity against certain cancer cell lines, although further research is needed to understand its mechanisms and potential applications
  • Antidiabetic effects: Recent research suggests 4-HBA may promote insulin secretion and improve glucose metabolism, potentially offering benefits for managing type 2 diabetes

Food Science Applications

-HBA naturally occurs in various fruits and vegetables and is sometimes used as a food additive. Its applications in food science include:

  • Preservative: 4-HBA exhibits mild antimicrobial properties that can extend the shelf life of certain foods and beverages
  • Flavoring agent: 4-HBA contributes to the characteristic flavors of some fruits and vegetables

Physical Description

PelletsLargeCrystals
Solid
White crystalline powder; faint nutty odou

Color/Form

White granular crystalline powder consisting of monoclinic prisms

XLogP3

2.2

Density

1.46 g/cu cm @ 25 °C

LogP

1.58 (LogP)
1.58
log Kow=1.58

Appearance

Powder

Melting Point

214.5 °C
Mp 213-214 °

UNII

JG8Z55Y12H

Related CAS

114-63-6 (mono-hydrochloride salt)
16782-08-4 (mono-potassium salt)

GHS Hazard Statements

Aggregated GHS information provided by 276 companies from 22 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 276 companies. For more detailed information, please visit ECHA C&L website;
Of the 21 notification(s) provided by 274 of 276 companies with hazard statement code(s):;
H315 (18.61%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (79.2%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (20.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (78.1%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.92e-07 mmHg
1.9X10-7 mm Hg at 25 °C /Extrapolated/

Pictograms

Irritant

Corrosive;Irritant

Other CAS

99-96-7

Associated Chemicals

4-Hydroxybenzaldehyde; 123-08-0

Wikipedia

4-Hydroxybenzoic_acid

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Preservative

Methods of Manufacturing

4-Hydroxybenzoic acid can... be obtained by isomerization of dipotassium salicylate at temperatures up to 240 °C and under carbon dioxide pressure (slightly above atmospheric pressure), or by oxidation of the alkali-metal salt of p-cresol on metal oxides at 260-270 °C. Reaction of phenol with tetrachloromethane in the presence of alkali produces salicylic acid as the main product and smaller amounts of 4-hydroxybenzoic acid.
4-Hydroxybenzoic acid is produced by carboxylation of potassium phenolate above 220 °C and with a carbon dioxide pressure of 0.45 MPa. The yield fo 4-hydroxybenzoic acid (partly present as the dipotassium salt) is 80% of the theoretical amount in which the conversion of phenolate is 60%.
Interaction of 1-aminobenzoic acid and nitrous acid.

General Manufacturing Information

All other basic organic chemical manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Benzoic acid, 4-hydroxy-: ACTIVE

Analytic Laboratory Methods

Method: AOAC 990.25; Procedure: liquid chromatographic method; Analyte: p-hydroxybenzoic acid; Matrix: vanilla extract and artificial vanilla flavor; Detection Level: not provided.[
Methods for analyzing carboxylic acids and phenols are also applicable to hydroxycarboxylic acids. In practice, alkalimetric titration (in special cases, potentiometric titration) is used. With potentiometric determination of equivalence point, the hydroxyl group can also be determined. Trace analyses are carried out by colorimetric methods with iron(III)chloride. Thin-layer chromatography is a suitable method for checking purity. ... For quantitative analysis, HPLC methods are suitable. Alternatively, the components can be derivatized and capillary gas chromatographic methods used to separate them.

Dates

Modify: 2023-08-15
Yuan et al. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli Nature Chemical Biology, doi: 10.1038/nchembio.186, published online 28 June 2009 http://www.nature.com/naturechemicalbiology
Agarwal et al. Metagenomic discovery of polybrominated diphenyl ether biosynthesis by marine sponges. Nature Chemical Biology, doi: 10.1038/nchembio.2330, published online 20 March 2017

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